Diphenhydramine citrate
Overview
Description
1. Introduction
Diphenhydramine citrate is a compound known for its pharmacological effects as an H1 histamine receptor antagonist. However, this review will focus on its chemical aspects, excluding its pharmacological applications.
2. Synthesis Analysis
Snead and Jamison (2013) describe an innovative end-to-end continuous flow synthesis of diphenhydramine hydrochloride, emphasizing atom economy and waste minimization. This method produces the compound as a molten salt at high temperatures, representing a pioneering approach in the synthesis of active pharmaceutical ingredients (APIs) (Snead & Jamison, 2013).
3. Molecular Structure Analysis
Glaser and Maartmann-moe (1990) conducted X-ray crystallography studies on diphenhydramine hydrochloride, revealing its solid-state structure. The study provides insights into the molecule's conformation and the symmetry aspects of its structure (Glaser & Maartmann-moe, 1990).
4. Chemical Reactions and Properties
Kuo, Huang, and Lou (2000) discovered that diphenhydramine inhibits neuronal Na(+) current, offering insights into its interaction with inactivated Na(+) channels. This study provides valuable information regarding the chemical interactions of diphenhydramine at a molecular level (Kuo, Huang, & Lou, 2000).
5. Physical Properties Analysis
Wang et al. (2018) explored the reversible single crystal-to-single crystal phase transformation of Diphenhydramine-Citrate. This study is significant in understanding the solid-state phase changes and the structural transformations of diphenhydramine under varying temperatures (Wang et al., 2018).
6. Chemical Properties Analysis
Henegouwen et al. (1987) studied the photochemical decomposition of diphenhydramine in water, identifying various products and reaction mechanisms. This research highlights the compound's stability and reaction pathways under light exposure (Henegouwen et al., 1987).
Scientific Research Applications
NMDA Receptor Blockade : Diphenhydramine inhibits NMDA-mediated membrane currents, which contributes to its sedative effects and potential implications in long-term potentiation (LTP) related effects like analgesia and amnesia (Föhr et al., 2015).
Vertigo Prevention : It is effective in reducing the strength of vertigo at ultra-high static magnetic fields and can be used preventively, even at low doses (Thormann et al., 2013).
Local Anesthetic Effect : Diphenhydramine inhibits neuronal Na(+) current by selectively binding to inactivated channels, contributing to its local anesthetic effects (Kuo et al., 2000).
Cytochrome P450 Inhibition : It is a high-affinity substrate and inhibitor of the cytochrome P450 isozyme CYP2D6, which may cause individual differences in anti-allergic efficacy and sedative effects (Akutsu et al., 2007).
Pain Management : Diphenhydramine reduces acute pain in emergency department settings by 28% (Alsager et al., 2022).
Preventing Transfusion Reactions : Combined with acetaminophen, it is effective in preventing transfusion reactions in hematology/oncology patients compared to placebo (Kennedy et al., 2008).
Bronchodilator and Antisecretory Agent : A chemically related compound, Deptropine citrate, is used as a bronchodilator and antisecretory agent for various respiratory conditions (Drug and Therapeutics Bulletin, 1964).
Electrophoretic Applications : The application of voltage increases the amount of diphenhydramine hydrochloride released from a gel carrier, demonstrating its potential in electrophoretic applications (Gröning, 1987).
Stability in Pharmaceutical Formulations : A study developed a new syrup formulation of diphenhydramine hydrochloride, more stable in solid form than liquid, and used advanced analysis methods for quantitative analysis (Devrim et al., 2014).
Toxicity Management : Intravenous lipid emulsion improved hypotension compared to sodium bicarbonate in a model of severe diphenhydramine toxicity (Varney et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
Record name | Diphenhydramine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80237211 | |
Record name | Diphenhydramine citrate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenhydramine citrate | |
CAS RN |
88637-37-0 | |
Record name | Diphenhydramine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenhydramine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenhydramine citrate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENHYDRAMINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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